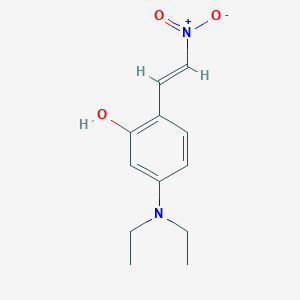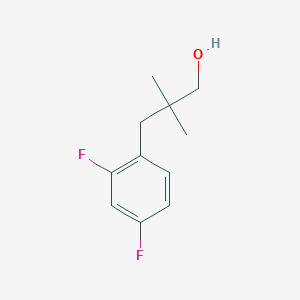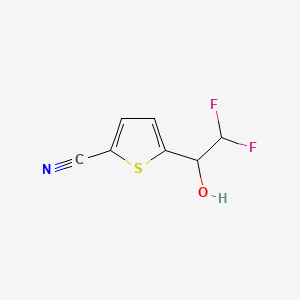
2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine typically involves the reaction of 2-chloro-4-methylpyrimidine with piperazine. One common method includes the following steps:
Starting Materials: 2-chloro-4-methylpyrimidine and piperazine.
Reaction Conditions: The reaction is carried out in a suitable solvent such as chloroform or dichloromethane, with a base like potassium carbonate to facilitate the reaction.
Procedure: The 2-chloro-4-methylpyrimidine is dissolved in the solvent, and piperazine is added to the solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.
化学反応の分析
Types of Reactions
2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.
科学的研究の応用
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biology: The compound has been investigated for its neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:
特性
CAS番号 |
502133-38-2 |
|---|---|
分子式 |
C9H13ClN4 |
分子量 |
212.68 g/mol |
IUPAC名 |
2-chloro-4-methyl-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C9H13ClN4/c1-7-6-8(13-9(10)12-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
InChIキー |
SAUOFLCAYXUTOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)Cl)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


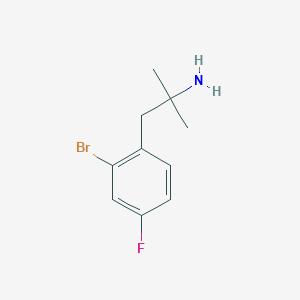
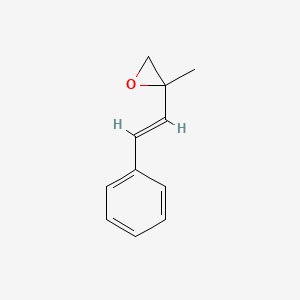
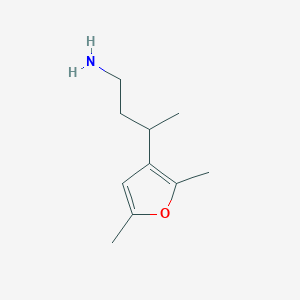
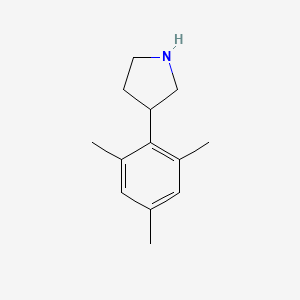

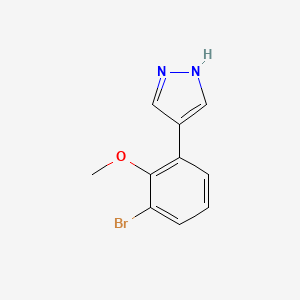
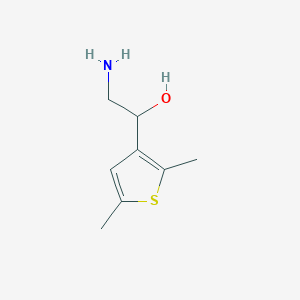
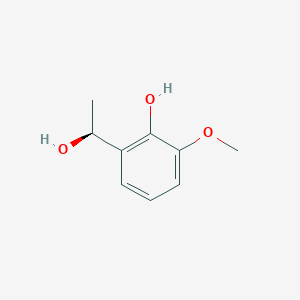
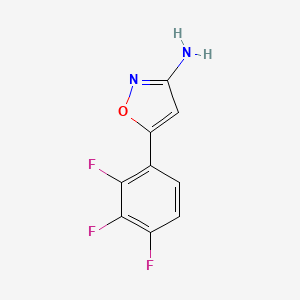
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

